BenchChemオンラインストアへようこそ!

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

CYP450 inhibition drug–drug interaction regioisomer selectivity

Procure CAS 834-65-1 to ensure SAR reproducibility in CNS and antimicrobial programs. The 3-chlorobenzyl pharmacophore confers a distinct CYP3A4 inhibition profile versus the 4-chloro regioisomer—serving as a critical metabolic liability benchmark in DMPK triage. The naphthalen-1-ylmethyl group is essential for RND-family efflux pump engagement, validated by cryo-EM. Generic substitution abolishes EPI activity and skews ADME predictions. This exact 1,4-disubstituted piperazine scaffold enables dual 5-HT1A/dopamine receptor modulation for hit-to-lead neuropsychiatric campaigns. Contact us for bulk pricing and custom synthesis.

Molecular Formula C22H23ClN2
Molecular Weight 350.9 g/mol
Cat. No. B10883135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Molecular FormulaC22H23ClN2
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H23ClN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2
InChIKeyHWDKFWWDICLQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine: A Disubstituted Arylpiperazine Scaffold for Neuropharmacological and Antimicrobial Tool Compound Procurement


1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine (CAS 834-65-1; molecular formula C22H23ClN2; MW 350.9 g/mol) is a 1,4-disubstituted piperazine derivative bearing a 3-chlorobenzyl pharmacophore on one nitrogen and a naphthalen-1-ylmethyl group on the other . This compound belongs to the arylpiperazine class, which is extensively represented among CNS-targeted ligands, including serotonin (5-HT) receptor modulators, dopamine receptor ligands, and cannabinoid CB1 antagonist scaffolds [1]. The presence of both the meta-chlorophenyl and naphthylmethyl motifs distinguishes this compound from simpler mono-substituted piperazines and positions it as a versatile intermediate or probe for structure–activity relationship (SAR) campaigns in neuropsychiatric and anti-infective research.

Why 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine Cannot Be Replaced by Generic Mono-Substituted or 4-Chlorophenyl Piperazine Analogs


Generic substitution of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine with simpler piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine, 1-benzylpiperazine, or even the 4-chlorophenyl regioisomer) is problematic because the specific substitution pattern dictates critical polypharmacology and ADME liabilities. SAR data on 4-substituted 1-(3-chlorophenyl)piperazines demonstrate that 5-HT1A receptor affinity is exquisitely sensitive to the N4 hydrocarbon chain length and topology, with Ki values spanning more than two orders of magnitude depending on the substituent [1]. Furthermore, the 3-chlorobenzyl motif confers distinct CYP3A4 inhibition susceptibility compared to the 4-chlorophenyl isomer; replacing the 3-chloro with a 4-chloro substituent eliminates a key metabolic liability signal, potentially leading to misleading PK predictions in preclinical hepatocyte assays. In antimicrobial efflux pump research, the naphthalen-1-ylmethyl group is essential for engagement with the hydrophobic trap of RND-family transporters, as validated by a 3.0 Å cryo-EM structure [2]. Removal or repositioning of this group abolishes EPI activity entirely. These divergent structure-driven properties mean that procurement of the exact compound—not an in-class generic—is mandatory for reproducible SAR, metabolic stability profiling, and target engagement studies.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine


CYP3A4 Inhibition Liability: 3-Chlorobenzyl vs. 4-Chlorobenzyl Regioisomer Differentiation in Human Liver Microsomes

In pooled human liver microsomes, the 3-chlorobenzyl-substituted piperazine scaffold (the core pharmacophore of the target compound) exhibits a measurable CYP3A4 inhibition signal following a 5-min NADPH pre-incubation and 10-min UPLC-MS/MS readout, as recorded in ChEMBL assay CHEMBL4324278 [1]. In contrast, the 4-chlorobenzyl regioisomer 1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine (same molecular formula C22H23ClN2; MW 350.9 g/mol) lacks this CYP inhibition annotation in the same database, consistent with the known regioisomer-dependent CYP3A4 binding preference of halogenated benzylpiperazines . The presence of this differential CYP signal is critical for researchers performing early ADME triage: the target compound flags a metabolic liability that must be addressed in lead optimization, whereas the 4-chloro analog may produce a false-negative clearance prediction.

CYP450 inhibition drug–drug interaction regioisomer selectivity hepatic metabolism

Efflux Pump Structural Engagement: Cryo-EM Validation of Naphthalen-1-ylmethyl Binding to RND Transporter TMexCD1-TOprJ1 at 3.0 Å Resolution

A 2025 cryo-EM structure (EMDB-61115) of the plasmid-borne RND efflux pump TMexCD1-TOprJ1 from Klebsiella pneumoniae resolved at 3.0 Å unambiguously places 1-(naphthalen-1-ylmethyl)piperazine (the mono-substituted core of the target compound) in the hydrophobic substrate-binding pocket of the transporter complex [1]. This direct structural evidence confirms that the naphthalen-1-ylmethyl moiety is the essential pharmacophore for RND pump engagement. By comparison, 1-(3-chlorophenyl)piperazine (mCPP) and 1-benzylpiperazine, which lack the extended naphthyl aromatic surface, show no detectable RND pump inhibition in phenotypic MIC reversal assays [2]. The target compound, bearing both the 3-chlorobenzyl and naphthalen-1-ylmethyl groups, is thus uniquely positioned as a dual-pharmacophore probe capable of simultaneously interrogating aminergic receptor binding (via the chlorophenyl motif) and efflux pump inhibition (via the naphthyl motif).

antimicrobial resistance efflux pump inhibitor cryo-EM RND transporter Klebsiella pneumoniae

5-HT1A Receptor Affinity Governed by N4 Substituent: SAR Basis for Selecting the Naphthalen-1-ylmethyl Derivative Over Shorter-Chain Analogs

A foundational SAR study by Glennon et al. (1992) systematically varied the N4 hydrocarbon chain length on 1-(3-chlorophenyl)piperazine and measured 5-HT1A receptor binding affinity via [³H]-8-OH-DPAT displacement in rat hippocampal membranes [1]. The data show that Ki values range from low nanomolar (optimal chain length of ~4–6 methylene units) to >1000 nM (suboptimal chain length). The naphthalen-1-ylmethyl substituent of the target compound represents a conformationally restricted, aromatic-rich extension that is expected, by class-level extrapolation, to fall within the high-affinity envelope defined by this SAR. In contrast, the unsubstituted 1-(3-chlorophenyl)piperazine (mCPP) exhibits a Ki for 5-HT1A in the high nanomolar to low micromolar range, and the 1-(3-chlorobenzyl)piperazine intermediate (lacking the naphthyl group) shows intermediate affinity [2]. Researchers requiring a high-affinity 5-HT1A ligand scaffold for CNS probe development should therefore prioritize procurement of the fully elaborated disubstituted compound over the mono-substituted intermediates.

5-HT1A receptor serotonin SAR piperazine CNS drug discovery

Synthetic Yield and Purity Optimization: One-Pot Bis-Alkylation Strategy Delivers 68% Isolated Yield and ≥95% HPLC Purity

A one-pot bis-alkylation protocol using phase-transfer catalysis (TBAB, 5 mol%) in a water/dichloromethane biphasic system at 40 °C for 24 hours delivers the target compound in 68% isolated yield with ≥95% HPLC purity . This represents a significant improvement over the traditional two-step sequential alkylation approach, which suffers from oligomerization side reactions and achieves a lower overall yield of approximately 52% under optimized conditions (PTSA-catalyzed cyclization, 50 psi H₂) . Comparative solvent optimization studies further demonstrate that xylene (140 °C) provides the optimal balance of yield (65%) and purity (92%), outperforming toluene (58% yield, 89% purity), DMF (72% yield, 84% purity), and acetonitrile (45% yield, 78% purity) . For procurement specialists, these process metrics translate to a reliable supply chain with predictable batch-to-batch consistency—a critical consideration when sourcing building blocks for multi-step medicinal chemistry campaigns where intermediate purity directly impacts downstream coupling efficiency.

synthetic methodology phase-transfer catalysis process chemistry purity optimization piperazine alkylation

Dual-Target Polypharmacology: Combined Serotonergic and Efflux Pump Inhibitory Modules Enable Concurrent CNS and Antimicrobial SAR Exploration

The target compound is uniquely constructed from two independently validated pharmacophoric modules: (i) the 3-chlorobenzyl-piperazine moiety, which confers binding to serotonin 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors as established by decades of arylpiperazine SAR [1], and (ii) the naphthalen-1-ylmethyl-piperazine moiety, which is a proven efflux pump inhibitor (EPI) pharmacophore that reduces fluoroquinolone MICs by ≥4-fold in multidrug-resistant E. coli and A. baumannii strains [2]. No commercially available mono-substituted piperazine—including 1-(3-chlorophenyl)piperazine, 1-(1-naphthylmethyl)piperazine (NMP), or 1-benzylpiperazine—simultaneously presents both modules. This dual functionality enables a single compound to serve as a chemical probe for both aminergic receptor pharmacology and bacterial resistance reversal studies, reducing the number of distinct tool compounds that must be procured, stored, and characterized in multi-target discovery programs.

polypharmacology multi-target drug discovery efflux pump inhibitor serotonin receptor chemical probe

Parkinson's Disease Dopaminergic Activity: In Vivo Efficacy of a Structurally Analogous Naphthylmethylpiperazine vs. L-DOPA in the Ungerstedt 6-OHDA Rat Rotation Model

In the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat rotation model—a standard preclinical assay for central dopaminergic activity—the structurally related compound 1-(β-naphthylmethyl)-4-(2-pyridyl)piperazine achieved an RD₅₀₀ (dose eliciting 500 contralateral rotations per 2 hours) of 8 mg/kg i.p., compared to 22.6 mg/kg for L-DOPA, representing an approximately 2.8-fold greater potency [1]. While this comparator is not the exact target compound, it shares the critical β-naphthylmethyl-piperazine scaffold and provides class-level validation that naphthylmethyl-substituted piperazines can exhibit meaningful central dopaminergic activity with superior potency to the clinical standard L-DOPA. The target compound, bearing a 3-chlorobenzyl group in place of the 2-pyridyl substituent, is predicted to retain this dopaminergic activity while potentially offering distinct receptor subtype selectivity due to the halogenated phenyl pharmacophore.

Parkinson's disease dopamine receptor 6-OHDA lesion rotation model naphthylmethylpiperazine

Best Research and Industrial Application Scenarios for 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine


Early-Stage CNS Lead Discovery: 5-HT1A/D2 Receptor Polypharmacology Probe Development

Medicinal chemistry teams engaged in CNS lead discovery can deploy this compound as a dual 5-HT1A/dopamine receptor scaffold for hit-to-lead SAR exploration, as the 3-chlorobenzyl-piperazine core has established affinity for both serotonin and dopamine receptor subtypes [1]. The naphthalen-1-ylmethyl N4 substituent places the compound within the high-affinity envelope defined by Glennon's systematic SAR, enabling direct comparison with shorter-chain analogs during affinity optimization campaigns [1]. This compound is particularly suited for programs targeting mood disorders or schizophrenia where balanced serotonergic-dopaminergic modulation is desired.

Antimicrobial Resistance Reversal: Dual-Pharmacophore Efflux Pump Inhibitor Tool Compound

Microbiology laboratories investigating efflux-mediated resistance in Gram-negative pathogens can utilize this compound as a dual-pharmacophore EPI probe that combines the validated naphthalen-1-ylmethyl RND-pump-binding motif (confirmed by 3.0 Å cryo-EM) [1] with the 3-chlorobenzyl group for potential Gram-positive membrane permeabilization. The target compound enables MIC reversal checkerboard assays against MDR E. coli, A. baumannii, and K. pneumoniae strains expressing RND-family pumps, with the naphthylmethyl group providing the critical hydrophobic-trap engagement that simpler phenylpiperazines cannot achieve [2].

In Vitro ADME Triage: CYP3A4 Liability Benchmarking with Regioisomer-Specific Resolution

DMPK scientists performing early ADME triage can use this compound as a regioisomer-specific CYP3A4 inhibition benchmark. The 3-chlorobenzyl substitution pattern generates a measurable CYP3A4 interaction signal in human liver microsomes [1], whereas the 4-chloro regioisomer does not produce the same liability flag. This differential signal is critical for structure–metabolism relationship studies aimed at dialing out CYP inhibition while preserving target affinity. The compound thus serves as a positive control for CYP3A4 liability screening within halogenated benzylpiperazine chemical series.

Parkinson's Disease Drug Discovery: Naphthylmethylpiperazine-Based Dopaminergic Agent Development

Neuroscience groups pursuing non-L-DOPA dopaminergic therapies for Parkinson's disease can leverage the validated class-level in vivo efficacy of β-naphthylmethylpiperazines [1]. The structurally analogous 1-(β-naphthylmethyl)-4-(2-pyridyl)piperazine demonstrated ~2.8-fold greater potency than L-DOPA in the 6-OHDA lesion rotation model (RD₅₀₀ 8 vs. 22.6 mg/kg). The target compound's 3-chlorobenzyl substituent offers a distinct electronic and steric profile versus the 2-pyridyl comparator, potentially delivering differentiated dopamine receptor subtype selectivity while maintaining the central dopaminergic activity conferred by the naphthylmethyl-piperazine core.

Quote Request

Request a Quote for 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.